The compound is often synthesized for use in various industrial applications due to its unique properties. Its classification as a methacrylate indicates that it can participate in polymerization reactions to form polymers with desirable characteristics such as chemical resistance and low surface energy.
The synthesis of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate typically involves several steps:
Key parameters for synthesis include temperature control and reaction time to optimize yield and minimize by-products. Industrial processes may employ continuous flow reactors to enhance efficiency and consistency in product quality .
The molecular structure of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate can be described as follows:
The presence of multiple fluorine atoms contributes to the compound's hydrophobicity and chemical stability. The molecular geometry is influenced by the steric effects of the fluorine atoms and the methacrylate group .
3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate can participate in various chemical reactions:
These reactions are crucial for developing materials with tailored properties for specific applications in coatings and adhesives .
The mechanism of action for 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate primarily revolves around its interactions in polymerization processes:
This mechanism makes it suitable for applications requiring durable materials with low surface energy .
The physical and chemical properties of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate include:
These properties make it useful in creating coatings that repel water and resist staining .
3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate finds applications across various fields:
The molecular structure of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate (Chemical Formula: C~10~H~9~F~9~O~2~; CAS RN: 2261-99-6) comprises two distinct domains: a polymerizable methacrylate headgroup and a fluorinated tail. The methacryloyl moiety contains a reactive carbon-carbon double bond (C=CH~2~) with an ester linkage (-COO-) that undergoes radical-initiated chain-growth polymerization. The pendant group consists of a linear 6-carbon chain where the terminal 9 hydrogen atoms are replaced by fluorine atoms (C~6~F~13~-), generating the nonafluorohexyl segment [3]. This configuration creates pronounced electronic asymmetry between the electron-deficient fluorinated chain and the electron-rich vinyl group. The fluorine atoms adopt a tightly packed helical conformation around the carbon backbone due to their large van der Waals radius (1.47 Å) and high electronegativity (3.98 Pauling scale). This steric shielding protects the underlying carbon chain from chemical attack while generating the lowest known surface energy for non-polar liquids and solids [2].
Table 1: Molecular Characteristics of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Methacrylate
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C~10~H~9~F~9~O~2~ | High F:C ratio (9:10) for surface activity |
Molecular Weight | 308.17 g/mol | Intermediate mass for oligomer formation |
Fluorine Content | 55.5% (w/w) | Critical for hydrophobicity/oleophobicity |
Reactive Site | Methacryloyl (CH~2~=C(CH~3~)C(O)O-) | Enables copolymerization with acrylic monomers |
Fluorocarbon Segment | -CH~2~CH~2~C~4~F~9~ (C~6~F~13~CH~2~CH~2~-) | Ethylene spacer enhances synthetic accessibility |
The presence of a methylene spacer (-CH~2~-) between the ester oxygen and perfluorinated chain distinguishes it from non-fluorinated acrylates. This ethylene bridge provides synthetic flexibility during manufacturing while slightly increasing segmental mobility compared to direct fluorocarbon-ester linkages. Nuclear magnetic resonance (NMR) analysis confirms characteristic shifts: ^19^F NMR exhibits multiplets at -81.3 ppm (CF~3~), -114.5 ppm (CF~2~ adjacent to CH~2~), -122.4 ppm (internal CF~2~), and -126.1 ppm (α-CF~2~) [3]. Infrared spectroscopy reveals strong C-F stretching vibrations between 1100-1250 cm⁻¹ and carbonyl absorption at 1720 cm⁻¹ [6].
The development of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate emerged from industrial efforts to replace long-chain perfluoroalkyl substances (C8-C14 PFAS) following regulatory restrictions on perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS). Initial fluoromethacrylates utilized C8 perfluoroalkyl chains to achieve ultra-low surface energies (<15 mN/m) but faced environmental persistence concerns [1] [5]. Research in the early 2000s revealed that C6 fluorochemicals demonstrated markedly lower bioaccumulation potential while retaining adequate surface-modifying capabilities [5]. This positioned C~4~F~9~MA as a commercially viable alternative satisfying both performance and regulatory requirements.
Industrial adoption accelerated with synthetic methodology refinements. Early routes involved hazardous fluorination agents like cobalt trifluoride (CoF~3~), but modern production employs telomerization of tetrafluoroethylene followed by esterification. A breakthrough came when researchers optimized the cyclotrisiloxane intermediate synthesis, increasing yields from 70% to 85% through rectification-coupled cracking processes [3]. This advancement enabled economical scale-up for coating applications. The monomer's significance lies in its self-segregating capacity during film formation – the nonafluorohexyl segments spontaneously migrate to polymer-air interfaces, creating fluorine-rich surfaces without additional processing. This phenomenon has been exploited in pressure-sensitive paints (PSP) where oxygen diffusion rates directly correlate with polymer structure. Studies demonstrate that copolymers incorporating C~4~F~9~MA exhibit frequency responses exceeding 80 kHz, enabling unsteady aerodynamic measurements previously impossible with conventional binders [6].
Hydrophobicity and Surface Activity
The nonafluorohexyl group imparts extreme water repellency (hydrophobicity) and oil resistance (lipophobicity) to polymers. Surface energy measurements for C~4~F~9~MA-containing copolymers reach as low as 14.88 mN/m, significantly below hydrocarbon polymers (30-40 mN/m) and approaching polytetrafluoroethylene (PTFE, 18-20 mN/m) [5]. This property stems from the dense CF~3~-terminated outer surface where the high electronegativity and low polarizability of fluorine minimize van der Waals interactions. Contact angles against water typically exceed 110°, while hexadecane contact angles reach 75°, confirming oleophobicity [3] [5]. The methylene spacer adjacent to the ester group enhances molecular flexibility compared to perfluoroalkyl ether acrylates, enabling more efficient surface organization during film curing.
Thermal and Chemical Stability
The C-F bond strength (485 kJ/mol) underlies exceptional thermal resilience. Homopolymers of C~4~F~9~MA exhibit glass transition temperatures (Tg) between 55-85°C, varying with molecular weight [6]. Decomposition onset temperatures typically exceed 280°C under nitrogen, with major degradation occurring via side-chain fragmentation above 350°C. The nonafluorohexyl segment provides superior solvent resistance versus non-fluorinated methacrylates, particularly against hydrocarbons, alcohols, and acids. However, ketones and esters may induce swelling due to polar interactions [4].
Table 2: Performance Comparison of Fluoromethacrylates in Copolymer Systems
Property | C~4~F~9~MA Copolymers | C8 Perfluoroalkyl MA | Non-Fluorinated MA |
---|---|---|---|
Surface Energy (mN/m) | 14.88-19.0 | 10.5-14.0 | 30-40 |
Water Contact Angle (°) | 110-118 | 115-125 | 70-85 |
Hexadecane Contact Angle (°) | 65-75 | 75-85 | <20 |
Glass Transition Temp (°C) | 55-85 | 45-75 | 90-105 |
Environmental Persistence | Moderate | High | Low |
Environmental Considerations
Compared to C8 homologs, C~4~F~9~MA exhibits lower bioaccumulation potential due to increased metabolic degradation and renal clearance rates. While not inherently biodegradable, its higher water solubility (though still low) reduces persistence in biological systems. Industry formulations increasingly utilize C~4~F~9~MA in polymerically bound forms rather than migratory additives, further minimizing environmental release [1] [5]. Accelerated aging studies of UV-cured coatings demonstrate retention of >95% water repellency after 500 hours of UV exposure, confirming environmental stability [3].
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